molecular formula C5H10O3 B7853828 2,2-Dimethoxypropanal

2,2-Dimethoxypropanal

Cat. No.: B7853828
M. Wt: 118.13 g/mol
InChI Key: DWJDEJZHYRTMRR-UHFFFAOYSA-N
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Description

2,2-Dimethoxypropanal is an organic compound with the molecular formula C5H10O3. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its role in various chemical reactions, particularly in the formation of acetals and ketals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethoxypropanal can be synthesized through the reaction of acetone with methanol in the presence of an acid catalyst. The reaction typically involves the condensation of acetone and methanol, followed by the removal of water to drive the reaction towards the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves a similar process but on a larger scale. The reaction is carried out in a continuous flow reactor, where acetone and methanol are mixed with an acid catalyst. The mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxypropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.

Major Products Formed:

Scientific Research Applications

2,2-Dimethoxypropanal has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of acetals and ketals.

    Biology: It is employed in the preparation of biological samples for analysis, acting as a dehydrating agent.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and steroids.

    Industry: It is used in the production of various chemicals, including solvents and plasticizers.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxypropanal involves its ability to act as a water scavenger in chemical reactions. Upon acid-catalyzed reaction, it reacts quantitatively with water to form acetone and methanol. This property is particularly useful in water-sensitive reactions, where the presence of water can interfere with the desired outcome .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethoxypropanal is unique due to its dual role as both a reagent and an intermediate in organic synthesis. Its ability to form acetals and ketals makes it a valuable compound in the preparation of complex molecules, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,2-dimethoxypropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-5(4-6,7-2)8-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJDEJZHYRTMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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